An In-depth Technical Guide to 4-Piperidin-1-ylbenzonitrile
An In-depth Technical Guide to 4-Piperidin-1-ylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Piperidin-1-ylbenzonitrile is a chemical compound featuring a piperidine ring attached to a benzonitrile moiety at the para position. This molecule serves as a versatile building block in medicinal chemistry and materials science. Its structural components, the piperidine heterocycle and the benzonitrile group, are prevalent in a wide range of biologically active compounds, making it a subject of interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 4-Piperidin-1-ylbenzonitrile.
Chemical Properties
4-Piperidin-1-ylbenzonitrile, with the CAS Number 1204-85-9, is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂ | - |
| Molecular Weight | 186.25 g/mol | - |
| Melting Point | 51 - 53 °C | |
| Boiling Point | 349.9 °C at 760 mmHg | |
| Density | 1.09 ± 0.1 g/cm³ | |
| Appearance | Solid | |
| Solubility | Soluble in polar organic solvents. |
Synthesis
The synthesis of 4-Piperidin-1-ylbenzonitrile is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of a 4-halobenzonitrile, such as 4-fluorobenzonitrile, with piperidine in the presence of a base and a polar aprotic solvent.
Experimental Protocol: Synthesis of 4-Piperidin-1-ylbenzonitrile
Materials:
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4-Fluorobenzonitrile
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Piperidine
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Potassium carbonate (K₂CO₃)
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Dimethyl sulfoxide (DMSO)
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Ethyl acetate
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Water
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzonitrile (1.0 eq), piperidine (1.1 eq), and potassium carbonate (2.0 eq).
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Add a suitable volume of dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants.
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Heat the reaction mixture to 120 °C and stir for 6-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure 4-Piperidin-1-ylbenzonitrile.
Caption: Synthesis workflow for 4-Piperidin-1-ylbenzonitrile.
Spectral Data
The structural confirmation of 4-Piperidin-1-ylbenzonitrile is achieved through various spectroscopic techniques.
1H NMR Spectroscopy
The proton NMR spectrum of 4-Piperidin-1-ylbenzonitrile would be expected to show characteristic signals for the protons on the piperidine ring and the benzonitrile moiety. The aromatic protons would appear as two doublets in the aromatic region (around δ 6.9 and 7.5 ppm). The protons on the piperidine ring would show signals in the aliphatic region, with the protons alpha to the nitrogen appearing more downfield (around δ 3.3 ppm) compared to the other piperidine protons (around δ 1.6-1.7 ppm).
13C NMR Spectroscopy
The carbon NMR spectrum would display signals corresponding to the unique carbon atoms in the molecule. The nitrile carbon would appear around δ 119 ppm, and the quaternary carbon of the benzonitrile ring attached to the nitrile group would be observed around δ 100 ppm. The carbon atoms of the benzene ring would resonate in the aromatic region (δ 120-155 ppm). The piperidine carbons would show signals in the aliphatic region, with the carbons alpha to the nitrogen appearing around δ 50 ppm and the other carbons at higher field (around δ 24-26 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 4-Piperidin-1-ylbenzonitrile would exhibit characteristic absorption bands. A strong, sharp peak around 2220-2230 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring would be observed just below 3000 cm⁻¹. The C-N stretching of the tertiary amine would be visible in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1600-1475 cm⁻¹ range.
Mass Spectrometry
The mass spectrum of 4-Piperidin-1-ylbenzonitrile would show a molecular ion peak (M⁺) corresponding to its molecular weight (186.25 g/mol ). Fragmentation patterns would likely involve the loss of fragments from the piperidine ring and cleavage of the bond between the piperidine and the benzonitrile moiety.
Potential Biological Activity and Signaling Pathways
While specific biological activity data for 4-Piperidin-1-ylbenzonitrile is not extensively documented in publicly available literature, the piperidine and benzonitrile scaffolds are present in numerous compounds with known pharmacological activities. Derivatives of piperidine are known to interact with various receptors in the central nervous system, including sigma, dopamine, and serotonin receptors.
For instance, many ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, contain a piperidine moiety. The interaction of such ligands with their receptors can initiate a cascade of intracellular signaling events. A generalized GPCR signaling pathway is depicted below. Upon ligand binding, the receptor undergoes a conformational change, activating a heterotrimeric G-protein. The activated G-protein then modulates the activity of an effector enzyme, such as adenylyl cyclase, leading to changes in the concentration of second messengers like cyclic AMP (cAMP). These second messengers, in turn, activate downstream protein kinases, which phosphorylate target proteins, ultimately leading to a cellular response.
Given the structural similarity of 4-Piperidin-1-ylbenzonitrile to known CNS-active compounds, it is a candidate for investigation as a modulator of such signaling pathways. Further research is required to elucidate its specific biological targets and pharmacological effects.
Caption: Generalized GPCR signaling pathway.
Conclusion
4-Piperidin-1-ylbenzonitrile is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis is straightforward, and its structure can be unambiguously confirmed by standard spectroscopic methods. While its specific biological activities are yet to be fully explored, its structural motifs suggest potential for interaction with CNS receptors, making it a promising scaffold for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile compound.
